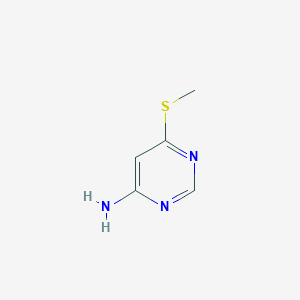

6-(Methylsulfanyl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPARTFFNQLVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285854 | |

| Record name | 6-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-32-6 | |

| Record name | NSC43014 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 6 Methylsulfanyl Pyrimidin 4 Amine

Established Synthetic Pathways to Pyrimidinamine Cores

The pyrimidine (B1678525) ring is a fundamental scaffold in a vast number of biologically active molecules and pharmaceutical compounds. beilstein-journals.orgnih.gov Consequently, a variety of robust synthetic routes to pyrimidinamine cores have been developed over decades of research. These methods often rely on the cyclocondensation of a three-carbon component with an amidine or a related nitrogen-containing species.

Common strategies include the reaction of 1,3-dicarbonyl compounds, or their synthetic equivalents, with urea (B33335), thiourea (B124793), or guanidine (B92328) derivatives. For instance, the condensation of thiourea with suitable precursors can lead to the formation of pyrimidinethiones, which are versatile intermediates that can be further functionalized. researchgate.net Another prominent approach involves the use of isothiocyanates which can react with enaminones to yield pyrimidinethione structures. researchgate.net The synthesis of the pyrimidine system is a cornerstone of heterocyclic chemistry, with numerous methods available for creating specifically functionalized rings. beilstein-journals.org

| Precursor Type | Reagent | Intermediate/Product Core | Reference |

| 1,3-Dicarbonyl Compound | Thiourea | Pyrimidinethione | researchgate.net |

| Enaminone | Isothiocyanate | Pyrimidinethione | researchgate.net |

| Diethyl Malonate derivative | Thiourea | Substituted Pyrimidine | vulcanchem.com |

Targeted Synthesis of 6-(Methylsulfanyl)pyrimidin-4-amine and its Direct Precursors

The direct synthesis of this compound is efficiently achieved through sequential nucleophilic aromatic substitution (SNAr) reactions on a readily available dihalopyrimidine precursor. A common and effective starting material is 4,6-dichloropyrimidine (B16783).

The synthetic strategy hinges on the differential reactivity of the chlorine atoms or the controlled sequential addition of nucleophiles. A plausible and widely used pathway involves two key steps:

Thiomethylation: Reaction of 4,6-dichloropyrimidine with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), selectively displaces one of the chloro groups to yield 4-chloro-6-(methylthio)pyrimidine.

Amination: The remaining chloro group on the 4-chloro-6-(methylthio)pyrimidine intermediate is then displaced by an amine source, typically ammonia (B1221849) or an equivalent reagent, to furnish the final product, this compound.

The chemoselectivity of these reactions is crucial. Studies on related di-substituted pyrimidines, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have demonstrated that reaction conditions (e.g., solvent and base) can be tuned to direct the selective substitution at specific positions on the pyrimidine ring. researchgate.net

| Step | Reactant | Reagent | Product |

| 1. Thiomethylation | 4,6-Dichloropyrimidine | Sodium Thiomethoxide (NaSMe) | 4-Chloro-6-(methylthio)pyrimidine |

| 2. Amination | 4-Chloro-6-(methylthio)pyrimidine | Ammonia (NH₃) | This compound |

Derivatization Approaches to this compound Analogs

The this compound scaffold serves as a versatile template for the synthesis of a wide range of analogs through various derivatization strategies. These approaches include modifying existing functional groups, introducing new substituents via modern coupling chemistry, and forming complexed species.

Functional Group Interconversions on the Pyrimidine Ring

The existing functional groups on this compound—the methylsulfanyl group and the primary amine—are amenable to a variety of chemical transformations.

A primary functional group interconversion is the oxidation of the methylsulfanyl (-SCH₃) moiety. This can be accomplished using various oxidizing agents to yield either the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) derivatives. The sulfonyl group, being a strong electron-withdrawing group and a good leaving group, can be particularly useful for subsequent nucleophilic substitution reactions. mdpi.com For example, the oxidation of a similar methylthio-substituted pyrazolo[3,4-d]pyrimidine to its methylsulfonyl analog was effectively carried out using m-chloroperoxybenzoic acid (m-CPBA). mdpi.com Another method involves using hydrogen peroxide in the presence of a catalyst like sodium tungstate. asianpubs.org

The exocyclic amino group can also be functionalized. For instance, the amino group of a related pyrimidinamine has been shown to react with derivatives of Meldrum's acid, leading to the formation of bicyclic pyrimido[1,6-a]pyrimidine systems. nih.govnih.gov

| Transformation | Reagent | Solvent | Product Functional Group | Reference |

| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Chloroform (CHCl₃) | Methylsulfonyl (-SO₂CH₃) | mdpi.com |

| Oxidation | Hydrogen Peroxide / Sodium Tungstate | Not specified | Methylsulfonyl (-SO₂CH₃) | asianpubs.org |

| N-functionalization | 5-(methoxyvinylidene) derivative of Meldrum's acid | Isopropanol (2-PrOH) | N-vinylidene derivative | nih.govnih.gov |

Introduction of Diverse Substituents via Coupling Reactions

Modern cross-coupling reactions are powerful tools for introducing a wide array of substituents onto heterocyclic scaffolds. For pyrimidine systems, palladium-catalyzed reactions such as the Sonogashira, Suzuki, and Heck couplings are frequently employed to form new carbon-carbon and carbon-heteroatom bonds.

While direct examples on this compound are not prevalent, studies on closely related structures provide a clear blueprint. For example, a convenient protocol for synthesizing 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidines was developed using Sonogashira reactions. tandfonline.com In this work, 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (B3081771) was reacted with various terminal alkynes in the presence of a Pd-Cu catalyst system to generate a library of derivatives in good yields. tandfonline.com This methodology could be adapted to a halogenated precursor of this compound to introduce diverse alkynyl, aryl, or vinyl groups onto the pyrimidine ring.

| Coupling Reaction | Catalyst System | Reactants | Result | Reference |

| Sonogashira | Pd-Cu | Halogenated Pyrimidine + Terminal Alkyne | C-C bond formation (Alkynylation) | tandfonline.com |

Formation of Complexed Species (e.g., Metal Complexes)

Aminopyrimidine compounds are recognized for their ability to act as ligands in the formation of coordination polymers and metal complexes. nih.gov The nitrogen atoms within the pyrimidine ring and the exocyclic amino group can serve as N-donor sites for coordination with various metal ions. ekb.eg

In the case of this compound, both the ring nitrogens and the sulfur atom of the methylsulfanyl group could potentially participate in metal binding. The sulfur atom, in particular, can be a coordination site, as demonstrated by the coordination chemistry of related sulfur-containing heterocycles like 6-mercaptopurine, which can act as a bidentate ligand through its exocyclic sulfur and a ring nitrogen atom. researchgate.net The formation of such metal complexes can lead to novel architectures with unique electronic and structural properties. nih.gov

| Potential Ligand | Potential Coordination Sites | Metal Ion Examples | Reference |

| This compound | Ring Nitrogens, Amino Nitrogen, Sulfur Atom | Co(II), Ni(II), Cu(II), Zn(II) | nih.govekb.egresearchgate.net |

| 2-Aminopyrimidine | Ring and Amino Nitrogens | Co(II), Ni(II), Cu(II), Au(III) | ekb.eg |

| 6-Mercaptopurine | Exocyclic Sulfur, Ring Nitrogen | Various transition metals | researchgate.net |

Advanced Spectroscopic and Diffraction Based Structural Characterization of 6 Methylsulfanyl Pyrimidin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy of 6-(methylsulfanyl)pyrimidin-4-amine and its derivatives reveals characteristic signals for the protons in the molecule. For instance, in a derivative, the protons of the methyl group attached to the sulfur atom typically appear as a singlet in the ¹H NMR spectrum. researchgate.net The chemical shifts of the pyrimidine (B1678525) ring protons are influenced by the substituents on the ring. For example, in 4-(2-pyridyl)pyrimidine, the quaternization at the N1 position of the pyrimidine ring leads to a deshielding effect on the H-2, H-5, and H-6 protons. researchgate.net

A study on 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide derivatives showed that the presence of the S-CH₃ group was confirmed by a signal at 2.47 ppm in the ¹H NMR spectra. researchgate.net In another example, the ¹H-NMR spectrum of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine displayed singlets for two methyl groups at 3.14 and 3.96 ppm, a methylene (B1212753) group at 4.61 ppm, and a pyrazole (B372694) C-H proton at 8.00 ppm. mdpi.com

Table 1: ¹H NMR Spectral Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d6 | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) | rsc.org |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d6 | 9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H) | rsc.org |

| 2-((6-Methyl-2-(methylthio) pyrimidin-4-yl) oxy)-N-phenylacetamide | Not Specified | 2.47 (s, 3H, SCH₃) | researchgate.net |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring and the substituent groups are indicative of their electronic environment. For instance, in derivatives of this compound, the carbon of the S-methyl group gives a distinct signal.

In the ¹³C NMR spectrum of 6-chloro-2-(methylsulfanyl)-4-pyrimidinylamine, recorded in DMSO-d6, the signals for the carbon atoms can be assigned based on their chemical environment. spectrabase.com Similarly, the ¹³C NMR spectrum of ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows characteristic peaks for the pyrimidine ring carbons, the ethyl ester carbons, and the phenyl group carbons. rsc.org

Table 2: ¹³C NMR Spectral Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d6 | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | rsc.org |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d6 | 165.4, 152.4, 152.1, 149.7, 147.1, 128.3, 124.2, 100.2, 59.9, 54.1, 17.9, 14.5 | rsc.org |

| 6-Chloro-2-(methylsulfanyl)-4-pyrimidinylamine | DMSO-d6 | Data available but requires account to view full spectrum. | spectrabase.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. The absorption or scattering of infrared radiation corresponds to specific vibrational modes, such as stretching and bending of bonds.

For this compound and its derivatives, characteristic IR absorption bands can be observed. For example, the N-H stretching vibrations of the amine group typically appear in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring are usually found in the 1500-1650 cm⁻¹ region. The C-S stretching vibration associated with the methylsulfanyl group can also be identified. rsc.orgnist.gov

In a study of 6-chloro-2-(methylsulfanyl)-4-pyrimidinylamine, the IR spectrum was measured on a solid sample using a KBr disc. nist.gov The experimental FT-IR and Laser-Raman spectra of a related compound, 6-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, have been recorded and analyzed with the aid of density functional theory (DFT) calculations. nih.gov

Table 3: IR Spectral Data for Selected this compound Derivatives

| Compound | Sample Phase | Characteristic Absorption Bands (cm⁻¹) | Reference |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | KBr | 3639, 2967, 1896, 1608, 1223 | rsc.org |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | KBr | 3435, 2986, 1746, 1635 | rsc.org |

| 6-Chloro-2-(methylsulfanyl)-4-pyrimidinylamine | Solid (KBr disc) | Data available from NIST Chemistry WebBook | nist.gov |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through analysis of its fragmentation patterns upon ionization.

For this compound and its derivatives, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. researchgate.netrsc.org The fragmentation pattern can reveal the loss of specific groups, such as the methylsulfanyl group or parts of other substituents, which helps in confirming the proposed structure. For instance, in the mass spectrum of ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the molecular ion peak is observed at m/z 260. rsc.org The mass spectral fragmentation of various pyrimidine derivatives has been studied, showing characteristic losses of functional groups that aid in structural elucidation. sapub.org

Table 4: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Ionization Method | Molecular Ion Peak (m/z) | Reference |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not Specified | 260 (M⁺) | rsc.org |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not Specified | 305 (M⁺) | rsc.org |

| 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid | Not Specified | Data available on mzCloud | mzcloud.org |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine reveals that the benzene (B151609) and pyrimidine rings are nearly coplanar, with a dihedral angle of 3.99(4)°. nih.gov In the crystal, intermolecular N-H···N hydrogen bonds link the molecules into ribbons. nih.gov The crystal structure of another derivative, (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile, shows that the pyrimidine and thienyl ring systems have an inter-planar angle of 42.72(5)°. researchgate.netiucr.org The molecules are linked by N–H···N and N–H···O hydrogen bonds, forming chains in the crystal. researchgate.netiucr.org

The crystal structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been determined by X-ray diffraction analysis, confirming the regioselectivity of a nucleophilic substitution reaction. mdpi.com

Table 5: X-ray Crystallographic Data for Selected this compound Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine | Not specified | Not specified | Dihedral angle between benzene and pyrimidine rings is 3.99 (4)°; intermolecular N—H⋯N hydrogen bonds form ribbons. | nih.gov |

| (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile | Monoclinic | P2₁/c | Inter-planar angle between pyrimidine and thienyl rings is 42.72 (5)°; molecules form chains via N–H⋯N and N–H⋯O hydrogen bonds. | researchgate.netiucr.org |

| 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Not specified | Not specified | Structure confirmed by X-ray analysis. | mdpi.com |

Computational and Theoretical Chemical Investigations of 6 Methylsulfanyl Pyrimidin 4 Amine Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, electronic properties, and reactivity of molecules. In the study of pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to optimize molecular structures and calculate vibrational frequencies, which can be compared with experimental FT-IR spectra.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. This technique is invaluable for understanding the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. MD simulations can reveal how a molecule like 6-(Methylsulfanyl)pyrimidin-4-amine might change its shape and how stable these different conformations are.

In the context of drug discovery involving pyrimidine derivatives, MD simulations are often performed after molecular docking to assess the stability of a predicted ligand-protein complex. For example, simulations running for nanoseconds can track the trajectory of the ligand within the binding site, calculating parameters like the root-mean-square deviation (RMSD) to evaluate the stability of the binding pose. Such studies on related kinase inhibitors have shown that MD simulations can validate docking results and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex over time. These simulations provide a dynamic picture that complements the static view offered by docking, which is crucial for designing effective therapeutic agents.

Analysis of Electronic Properties (e.g., HOMO-LUMO Energies, Charge Transfer)

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. This can indicate a higher potential for charge transfer within the molecule or with other species. DFT calculations are the primary tool for determining these orbital energies. For various pyrimidine-based compounds, analysis of the HOMO and LUMO electron density distributions has shown that these orbitals are often localized on different parts of the molecule, which is characteristic of intramolecular charge transfer upon excitation. The visualization of these frontier orbitals helps in understanding the electron-donating and electron-accepting regions of the molecule.

Table 1: Representative Frontier Molecular Orbital Data for a Related Pyrimidine Derivative Data presented is for a related compound, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, to illustrate typical values obtained through DFT calculations.

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| DFT/B3LYP/6-31G | -6.37 | -2.31 | 4.06 |

| HF/6-31G | -8.84 | 0.95 | 9.79 |

| Source: Speculative analysis on the electronic structure, IR assignments and molecular docking of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, an anti-amoebic agent. |

Tautomeric Equilibrium and Energetics

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms, known as tautomers, which differ in the position of a proton and a double bond. Aminopyrimidines, such as this compound, can potentially exist in different tautomeric forms, primarily the amino and imino forms. The relative stability of these tautomers is crucial as it can significantly affect the molecule's chemical properties, reactivity, and biological activity.

Computational chemistry, particularly DFT, is an essential tool for studying tautomeric equilibria. By calculating the total electronic energies of each possible tautomer, researchers can predict their relative stabilities. The calculations typically include zero-point vibrational energy (ZPVE) corrections and may also consider the effects of the solvent using a polarizable continuum model (PCM), as the solvent can influence which tautomer is more stable. Although specific studies on the tautomerism of this compound were not found, research on similar heterocyclic systems demonstrates that the amino form is generally more stable than the imino form, but this can be influenced by substitution patterns and environmental factors.

Prediction of Molecular Interactions and Binding Affinities (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug design, helping to identify potential drug candidates by simulating their interaction with a biological target. The simulation results in a docking score, which estimates the binding affinity, and a predicted binding pose, which reveals key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking.

For pyrimidine derivatives, which are common scaffolds in medicinal chemistry, molecular docking is widely used to predict their binding affinity to targets like kinases and cyclooxygenase (COX) enzymes. For example, docking studies on 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives showed how these molecules fit into the active site of COX-2, with the sulfonyl group often forming crucial interactions. The predicted binding free energy (ΔG) and inhibition constant (Ki) are key outputs that quantify the binding strength.

Table 2: Example of Molecular Docking Results for Pyrimidine Derivatives against Kinase Targets Data presented is for novel pyrimidindione derivatives to illustrate typical docking outputs. The target molecule was not explicitly tested in the cited study.

| Compound | Target Enzyme | Binding Energy (kcal/mol) | pKi | Interacting Residues |

| C-1 | CDK1 | -8.9 | 6.53 | Asp86, Glu8 |

| C-2 | CDK1 | -9.6 | 7.04 | Not specified |

| C-1 | CDK2 | -8.8 | 6.45 | Not specified |

| C-2 | CDK2 | -8.9 | 6.53 | Not specified |

| Source: SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. |

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is valuable for applications in optoelectronics, such as frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Computational methods, especially DFT, are frequently used to predict the NLO properties of new materials.

The calculation of NLO properties involves determining the first-order hyperpolarizability (β) of the molecule. Molecules with significant intramolecular charge transfer, often indicated by a small HOMO-LUMO gap and large differences in ground-state and excited-state dipole moments, tend to have higher β values. Theoretical studies on pyrimidine-related compounds have used DFT methods (e.g., B3LYP, CAM-B3LYP) to calculate these properties. The results can guide the synthesis of new molecules with enhanced NLO activity. While no specific NLO evaluations for this compound were identified, the general approach involves optimizing the geometry and then performing calculations to obtain the hyperpolarizability tensors, providing a theoretical prediction of the material's NLO potential.

Role of 6 Methylsulfanyl Pyrimidin 4 Amine As a Versatile Research Intermediate and Chemical Probe

Scaffold for the Synthesis of Diverse Heterocyclic Systems

The bifunctional nature of 6-(Methylsulfanyl)pyrimidin-4-amine, possessing both a nucleophilic amino group and an activated pyrimidine (B1678525) ring, makes it an ideal precursor for constructing fused heterocyclic systems through cyclocondensation reactions. nih.govmdpi.com This reactivity is exploited in multicomponent reactions where the aminopyrimidine core is annulated with other rings, leading to polycyclic structures of significant chemical and biological interest.

A prominent application of this scaffold is in the synthesis of pyrimido[4,5-b]quinolines. Research has demonstrated that close structural analogs, such as 6-amino-2-(methylthio)pyrimidin-4(3H)-one, readily participate in three-component coupling reactions with various aromatic aldehydes and cyclic 1,3-dicarbonyl compounds like dimedone or 1,3-indanedione. sharif.edu These reactions, often facilitated by a catalyst under solvent-free conditions, efficiently yield complex fused systems like pyrimido[4,5-b]quinolones and indenopyrido[2,3-d]pyrimidines. sharif.edu The amino group of the pyrimidine acts as a key nucleophile in the initial condensation steps, driving the formation of the new fused ring. nih.govdntb.gov.ua Similarly, reactions with other bifunctional reagents can lead to the formation of different fused systems, such as furo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, showcasing the scaffold's versatility. researchgate.netresearchgate.net

| Starting Scaffold Type | Reactants | Resulting Heterocyclic System |

|---|---|---|

| 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | Aromatic Aldehydes, Dimedone | Pyrimido[4,5-b]quinolone |

| 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | Aromatic Aldehydes, 1,3-Indanedione | Indenopyrido[2,3-d]pyrimidine |

| 2-Alkylthio-6-aminopyrimidin-4(3H)-one | Ethyl bromopyruvate | Furo[2,3-d]pyrimidine |

Development of Chemical Probes for Biological Research

Chemical probes are specialized small molecules designed to selectively interact with a specific biological target, such as a protein or RNA, thereby enabling the study of its function in a biological system. mdpi.com The development of effective chemical probes requires scaffolds that are synthetically tractable and allow for systematic modification to optimize potency and selectivity.

The aminopyrimidine framework is a well-established scaffold in this area. While specific literature detailing the use of this compound for the explicit development of chemical probes is not extensive, its structural attributes make it a highly suitable candidate for such endeavors. The amino group provides a convenient attachment point for linker groups or reporter tags (e.g., fluorophores, biotin) necessary for probe functionality. mdpi.com Furthermore, the methylsulfanyl group can be chemically modified or replaced, allowing for the exploration of structure-activity relationships (SAR) to achieve high target affinity and selectivity. mdpi.com Its structural similarity to adenine (B156593), a key component of nucleic acids and ATP, makes the aminopyrimidine core a privileged scaffold for targeting a wide range of enzymes, particularly kinases. nih.gov This inherent biological relevance, combined with its synthetic versatility, positions this compound as a valuable starting point for creating compound libraries from which novel chemical probes could be identified.

Contribution to Lead Compound Identification in Medicinal Chemistry Research

In medicinal chemistry, the identification of "lead compounds"—molecules that show promising biological activity against a therapeutic target and serve as a starting point for drug development—is a critical step. The this compound scaffold is particularly relevant in the search for inhibitors of protein kinases, a class of enzymes frequently implicated in diseases like cancer. nih.gov

The utility of this compound stems largely from the reactivity of the methylsulfanyl (-SMe) group. While the -SMe group itself is a poor leaving group, it can be easily oxidized to the corresponding methylsulfinyl (-SOMe) or methylsulfonyl (-SO2Me) groups. mdpi.com These oxidized sulfur functionalities are excellent leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions. This strategy allows for the facile introduction of a wide variety of substituents, typically amines, at the 6-position of the pyrimidine ring. nih.gov

This synthetic approach is a cornerstone in the construction of libraries of potential kinase inhibitors based on the 2,4-diaminopyrimidine or related scaffolds. nih.govsemanticscholar.org For instance, numerous potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are important targets in cancer therapy, are built upon a substituted aminopyrimidine core. acs.orgebi.ac.uk The synthesis of these complex molecules often involves the sequential displacement of leaving groups on the pyrimidine ring with different amine nucleophiles. The pyrazolo[3,4-d]pyrimidine scaffold, another key structure in the development of kinase inhibitors, is also constructed from pyrimidine precursors, highlighting the central role of these intermediates. rsc.org By providing a reliable route to introduce molecular diversity at a specific position, this compound serves as a crucial intermediate for generating and optimizing lead compounds in medicinal chemistry research.

| Scaffold Feature | Chemical Transformation | Application in Lead Identification | Example Target Class |

|---|---|---|---|

| Methylsulfanyl Group | Oxidation (to -SOMe or -SO2Me) followed by SNAr | Introduction of diverse amine-containing fragments to build inhibitor libraries. | Protein Kinases (e.g., CDK4/6) |

| Amino Group | Nucleophilic reactions / Cyclocondensation | Formation of fused heterocyclic systems with biological activity. | Enzymes (e.g., BACE1) |

| Pyrimidine Core | Acts as a bioisostere for purines (e.g., adenine). | Mimics ATP to bind in the active site of kinases. | ATP-dependent Enzymes |

Patent Landscape and Intellectual Property in 6 Methylsulfanyl Pyrimidin 4 Amine Research

Analysis of Synthetic Routes and Derivatization Claims in Patents

The patent literature for pyrimidine (B1678525) derivatives reveals a variety of well-established and innovative synthetic strategies aimed at creating diverse libraries of compounds for biological screening. While a patent specifically detailing the synthesis of 6-(methylsulfanyl)pyrimidin-4-amine is not prominently available, the synthesis of closely related analogs offers valuable insights into potential manufacturing routes and opportunities for intellectual property claims.

A common strategy for the synthesis of substituted pyrimidines involves the condensation of a three-carbon component with a guanidine (B92328) or urea (B33335) derivative. nih.gov For this compound, a plausible and patentable route could involve the cyclization of a β-ketonitrile or a related three-carbon synthon bearing a methylsulfanyl group with guanidine. Variations in reaction conditions, catalysts, and starting materials can form the basis of novel process patents.

Patents for related compounds often claim specific methods for introducing substituents at various positions of the pyrimidine ring. For instance, patent WO2021074138A1 describes the formation of a nitropyrimidine intermediate via a copper-mediated C-N bond formation or an SNAr displacement, which are common strategies for introducing amino groups. google.com The methylsulfanyl group at the 6-position is likely introduced early in the synthesis, for example, by starting with a precursor already containing this moiety.

The derivatization of the core this compound scaffold represents a significant area for patent claims. Patents in the pyrimidine space frequently claim a wide range of substituents at the amino group (position 4) and potentially at other positions of the pyrimidine ring. These derivatizations are crucial for modulating the compound's physicochemical properties, such as solubility and membrane permeability, as well as its pharmacokinetic and pharmacodynamic profile.

Table 1: Representative Patented Synthetic Strategies for Pyrimidine Derivatives

| Patent/Reference | Synthetic Approach | Key Features | Potential Application for this compound |

| WO2021074138A1 | SNAr displacement with a substituted aniline | Introduction of an amino substituent on the pyrimidine ring. google.com | Derivatization of the 4-amino group. |

| US6693194B2 | Reaction of a di-chloro-methylthio-pyrimidine with an alkali metal methoxide (B1231860) followed by oxidation. google.com | Conversion of a methylthio group to a methylsulfonyl group. google.com | Potential for modification of the methylsulfanyl group. |

| PMC8434097 | Condensation of moieties to form the heterocycle. nih.gov | Building the pyrimidine ring from acyclic precursors. nih.gov | Primary synthesis of the core scaffold. |

Research Applications and Bioactivity Claims in Patent Literature

The patent literature is rich with claims for the biological activities of pyrimidine derivatives, particularly in the field of oncology. The 4-aminopyrimidine (B60600) scaffold is a well-known "hinge-binder" motif that can interact with the ATP-binding site of various protein kinases. acs.org This has led to the development and patenting of numerous pyrimidine-based kinase inhibitors.

While specific bioactivity claims for this compound are not extensively documented in readily accessible patents, the known activities of structurally similar compounds provide a strong indication of its potential therapeutic applications. Patents for aminopyrimidine derivatives frequently claim activity against a wide range of kinases, including but not limited to:

Cyclin-Dependent Kinases (CDKs): As demonstrated in patents for compounds like palbociclib (B1678290) and ribociclib, 4-aminopyrimidine derivatives are potent inhibitors of CDKs, which are key regulators of the cell cycle. acs.org

Epidermal Growth Factor Receptor (EGFR): Numerous patents describe pyrimidine derivatives as inhibitors of EGFR, a receptor tyrosine kinase often implicated in cancer. google.com

Bruton's Tyrosine Kinase (BTK): The patent for ibrutinib (B1684441) highlights the potential of pyrimidine-based compounds to inhibit BTK, a crucial enzyme in B-cell signaling pathways.

Beyond oncology, patents for pyrimidine derivatives claim a diverse array of other biological activities, including:

Antiviral Activity: The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them attractive candidates for the development of antiviral agents.

Anti-inflammatory Activity: By targeting kinases involved in inflammatory signaling pathways, pyrimidine derivatives have been patented for the treatment of various inflammatory conditions.

Herbicidal Activity: As seen in patent US6693194B2, certain pyrimidine derivatives are effective as herbicides. google.com

The presence of the methylsulfanyl group in this compound could offer unique opportunities for selective interactions with specific biological targets, potentially leading to novel bioactivity claims.

Table 2: Patented Bioactivities of Structurally Related Pyrimidine Derivatives

| Patent/Reference | Compound Class | Claimed Bioactivity | Potential Relevance for this compound |

| US5521184A | N-phenyl-2-pyrimidine-amine derivatives | Inhibition of v-abl-tyrosine kinase, PDGF-receptor kinase, and EGF-receptor kinase. google.com | Potential as a kinase inhibitor for cancer and other proliferative diseases. google.com |

| PMC8434097 | 2-Aminopyrimidine derivatives | Inhibition of Aurora and Polo-like kinases. nih.gov | Potential as an anticancer agent targeting cell cycle regulation. nih.gov |

| US6525060B1 | Triazolo[4,5-d]pyrimidine compounds | P2T antagonists for anti-thrombotic therapy. google.com | Potential for applications beyond kinase inhibition, such as in cardiovascular diseases. google.com |

| CN111065269B | 6-amino-2-(heterocyclic) pyrimidine-4-carboxylates | Herbicidal activity. google.com | Potential for use in agrochemical applications. google.com |

Strategic Patenting for Novel Pyrimidine-Based Scaffolds

The development and patenting of new pyrimidine-based scaffolds require a well-defined intellectual property strategy to maximize protection and commercial potential. Given the crowded nature of the pyrimidine patent landscape, a multi-faceted approach is essential.

A primary strategy involves claiming the core scaffold itself, if it is novel and non-obvious. For a compound like this compound, if it is not found in the prior art, a composition of matter patent would provide the broadest protection. However, given the extensive research on pyrimidines, it is more likely that patent protection will be sought for specific derivatives, formulations, or methods of use.

Key Strategic Patenting Considerations:

Genus and Species Claims: A common strategy is to file a patent with broad "genus" claims covering a wide range of related compounds with a shared core structure, and more specific "species" claims for individual compounds with demonstrated superior activity. This provides a layered defense against competitors.

Process Patents: Claiming a novel and inventive synthetic route can provide valuable protection, even if the final compound is already known. A more efficient, cost-effective, or environmentally friendly synthesis can be a significant commercial advantage. Patent US6693194B2, for example, claims a specific process for preparing a dimethoxy-methylsulfonyl-pyrimidine intermediate. google.com

Method-of-Use Patents: If a known compound is found to have a new and non-obvious therapeutic use, a method-of-use patent can be obtained. For this compound, demonstrating efficacy in a new disease model could be a viable patenting strategy.

Formulation Patents: Novel formulations that improve the delivery, stability, or bioavailability of a pyrimidine-based drug can also be patented. This can extend the intellectual property protection for a drug even after the primary composition of matter patent has expired.

Crystal Form/Polymorph Patents: Different crystalline forms (polymorphs) of a compound can have different physical properties, such as solubility and stability. Patents claiming specific, advantageous polymorphs are common in the pharmaceutical industry.

In the context of this compound, a successful patenting strategy would likely involve a combination of these approaches. Initial patents might focus on the synthesis and derivatization of the core scaffold, followed by patents claiming specific biological activities and therapeutic uses as they are discovered and validated through preclinical and clinical research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Methylsulfanyl)pyrimidin-4-amine?

- Methodological Answer : A common synthesis involves reacting 2-(methylsulfanyl)pyrimidin-4-amine with 5-(methoxyvinylidene) Meldrum's acid in refluxing 2-propanol (85°C, 1 h), followed by thermal cyclization in Dowtherm A at 220°C for 10 minutes. This yields the bicyclic product with an 80% yield after purification via recrystallization (EtOAc/hexane) .

- Alternative Route : Substituted pyrimidin-4-amine derivatives can also be synthesized via nucleophilic substitution. For example, 5-(chloromethyl) intermediates react with aromatic amines (e.g., 4-(trifluoromethyl)aniline) in chloroform under reflux, followed by column chromatography (silica gel, CHCl₃ eluent) .

Q. How is the purity and structural identity of this compound confirmed?

- Methodological Answer :

- LC–MS : Confirms molecular ion peaks (e.g., [M+1]⁺ = 194.0) .

- ¹H NMR : Key signals include δ 2.40 ppm (methylsulfanyl group) and aromatic protons (δ 6.35–8.08 ppm) .

- Single-Crystal X-Ray Diffraction : Resolves bond lengths (e.g., N1–C2 = 1.298 Å) and planar geometry (maximum deviation: 0.143 Å) .

Advanced Research Questions

Q. How can intramolecular non-covalent interactions in this compound derivatives be characterized?

- Methodological Answer :

- X-Ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to analyze interactions like S···O (2.534 Å) and O···S–C angles (177.5°), indicative of intramolecular chalcogen bonding .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess planarity and steric effects .

Q. What strategies resolve contradictions in reactivity data for substituted pyrimidin-4-amine derivatives?

- Methodological Answer :

- Comparative DFT Studies : Calculate electronic profiles (e.g., HOMO-LUMO gaps) to predict reactivity differences.

- Controlled Kinetic Experiments : Vary solvents (e.g., DMF vs. 2-propanol) and temperatures to isolate competing pathways (e.g., SN2 vs. elimination).

- Cross-Validate with Crystallography : Correlate substituent effects (e.g., methylsulfanyl vs. nitro groups) with bond localization patterns .

Q. How is this compound utilized in biological target identification?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like cholinesterase or PINK1 using fluorogenic substrates. For example, MTK458 (a pyrimidin-4-amine derivative) activates mitophagy via PINK1 with IC₅₀ < 100 nM .

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with bromodomains (e.g., BAZ2A) or kinase pockets, guided by crystallographic data (PDB: 7BLA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.